2-Methyl-3-(methylthio)pyrazine

Flavor Chemistry Sensory Analysis Olfactory Threshold

Recreating authentic roasted coffee, nut, and meat flavor profiles demands extreme olfactory potency and thermal process stability-attributes that non-sulfur or single-isomer pyrazine analogs fail to deliver. 2-Methyl-3-(methylthio)pyrazine (CAS 2882-20-4), supplied as the defined FEMA 3208 isomeric mixture, resolves this with an odor threshold of 4-60 ppb and a boiling point of 213-214 °C for superior retention during high-temperature processing. • Defined isomeric composition ensures full sensory complexity-roasted, nutty, almond, meaty, and vegetable top notes in one ingredient. • ≥99% (GC) purity with low FEMA use levels (2.0-4.0 mg/kg) enables cost-effective, regulatory-compliant formulation. • Reliable Kovats RI (1616 on Carbowax 20M) and distinct mass spectrum support use as a certified analytical standard for GC-MS/GC-O flavor authenticity verification.

Molecular Formula C6H8N2S
Molecular Weight 140.21 g/mol
CAS No. 2882-20-4
Cat. No. B1346595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(methylthio)pyrazine
CAS2882-20-4
Molecular FormulaC6H8N2S
Molecular Weight140.21 g/mol
Structural Identifiers
SMILESCC1=NC=CN=C1SC
InChIInChI=1S/C6H8N2S/c1-5-6(9-2)8-4-3-7-5/h3-4H,1-2H3
InChIKeyPPPFFGVGWFKTHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitymiscible at room temperature
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-(methylthio)pyrazine Overview


2-Methyl-3-(methylthio)pyrazine (CAS 2882-20-4) is a sulfur-containing heterocyclic compound belonging to the pyrazine family, characterized by a methylthio group at the 3-position and a methyl group at the 2-position of the pyrazine ring [1]. It is a colorless to pale yellow liquid with a potent, characteristic aroma described as roasted, nutty, almond, meaty, and vegetable-like [2]. This compound is a key aroma component found naturally in roasted coffee and is widely utilized as a high-impact flavoring agent and fragrance ingredient, regulated under FEMA GRAS (Flavor and Extract Manufacturers Association Generally Recognized as Safe) Number 3208 [3][4].

Why 2-Methyl-3-(methylthio)pyrazine Cannot Be Replaced


Substituting 2-Methyl-3-(methylthio)pyrazine with a generic alkyl pyrazine or a non-sulfur analog will fundamentally alter the sensory profile due to the unique contribution of the methylthio (-SCH3) moiety. This functional group is critical for lowering the olfactory detection threshold and imparting the characteristic roasted-meaty notes that differentiate it from green, earthy, or purely nutty pyrazines [1][2]. Specifically, the compound's regioisomeric nature—often supplied as a mixture with 2-methyl-5-(methylthio)pyrazine and 2-methyl-6-(methylthio)pyrazine—is a defined characteristic that influences its overall olfactory harmony, a complexity not replicated by a single isomer or a non-sulfur analog [3]. Failure to use the specific (methylthio)methylpyrazine composition will result in a flavor profile lacking the intended roasted depth and potent impact required for authentic coffee, meat, and nut flavorings [4].

2-Methyl-3-(methylthio)pyrazine vs. Analogs: Evidence


Olfactory Threshold vs. Non-Sulfur Pyrazines

2-Methyl-3-(methylthio)pyrazine exhibits an olfactory detection threshold in the range of 4-60 parts per billion (ppb) in air, a potency that is significantly lower (more potent) than common non-sulfur pyrazines like 2,5-dimethylpyrazine [1]. While 2,5-dimethylpyrazine is characterized by a nutty, roasted peanut aroma, its odor threshold is approximately an order of magnitude higher, typically reported around 800-1800 ppb [2]. This quantitative difference underscores the sulfur-containing compound's vastly superior impact at trace concentrations, a critical factor for formulators aiming to achieve a robust roasted note without introducing off-flavors from higher usage levels.

Flavor Chemistry Sensory Analysis Olfactory Threshold

Regulatory Specification: Isomeric Mixture vs. Single Isomer

Unlike many flavor compounds specified as single isomers, commercial 2-Methyl-3-(methylthio)pyrazine (FEMA 3208) is officially defined by JECFA and FAO as a mixture of 2-Methyl-3-(methylthio)pyrazine, 2-Methyl-5-(methylthio)pyrazine, and 2-Methyl-6-(methylthio)pyrazine [1]. A typical technical assay for this mixture is 99.00 to 100.00% sum of isomers . In contrast, a single regioisomer like 2-Methyl-5-(methylthio)pyrazine (CAS 2884-14-2) may be procured but does not meet the defined sensory and regulatory identity for standard FEMA 3208 applications. The specific isomeric ratio, often noted as containing 2,6-isomers with a remainder of 2,5-isomers in certain technical grades, is a critical procurement parameter for ensuring batch-to-batch flavor consistency .

Regulatory Affairs Flavor Ingredient Specification Quality Control

FEMA Maximum Use Level Benchmarking

The FEMA GRAS maximum use levels for 2-Methyl-3-(methylthio)pyrazine (as a mixture of isomers) provide a quantitative benchmark for its potency in specific food applications. Permitted use levels are up to 2.0 mg/kg in cold drinks, sweets, jelly, and puddings, and up to 4.0 mg/kg in baked goods [1]. This is in contrast to a related potent pyrazine, 2-Acetylpyrazine (FEMA 3126), which imparts a popcorn-like note and is permitted at levels up to 5.0 mg/kg in similar categories [2]. The lower maximum permitted use level for 2-Methyl-3-(methylthio)pyrazine in certain categories is a direct indicator of its higher flavor impact, requiring less material to achieve the desired roasted-meaty note.

Food Technology Flavor Regulation FEMA GRAS

Physical Properties: Boiling Point & Density

2-Methyl-3-(methylthio)pyrazine possesses distinct physical properties that differentiate it from other pyrazines. Its boiling point is 213-214 °C at 760 mmHg, and its density is 1.15 g/mL at 25 °C [1]. In comparison, a widely used flavor pyrazine, 2,3,5-Trimethylpyrazine, has a lower boiling point of 173-174 °C and a lower density of 0.977 g/mL [2]. The higher boiling point and density of 2-Methyl-3-(methylthio)pyrazine, attributable to the presence of the sulfur atom, influences its volatility profile in finished products and its behavior during thermal processing, such as baking or roasting. These properties must be considered for process compatibility and long-term flavor stability.

Chemical Engineering Formulation Science Physical Chemistry

Optimized Applications for 2-Methyl-3-(methylthio)pyrazine


Coffee and Roasted Nut Flavor

This is the quintessential application for 2-Methyl-3-(methylthio)pyrazine. As a constituent of coffee aroma [1], its extremely low odor threshold (4-60 ppb) makes it indispensable for recreating the authentic, potent roasted and nutty top notes characteristic of freshly brewed coffee and roasted nuts. Formulators should rely on the defined isomeric mixture (FEMA 3208) to ensure the full sensory complexity, as substitution with a single isomer or non-sulfur analog will yield a flatter, less impactful profile [2].

Meat and Savory Flavor Systems

The compound's roasted, meaty character, combined with its relatively high boiling point (213-214 °C), positions it as a key flavoring in processed meats, gravies, and savory snacks. Its lower volatility compared to alkyl pyrazines suggests improved retention during high-temperature processing like retorting or frying, ensuring the desired flavor note survives the cooking process [3]. The potency, evidenced by its low FEMA use levels (2.0-4.0 mg/kg), allows for cost-effective formulation while staying within regulatory limits.

Pyrazine Profiling Analytical Standard

Due to its specific and well-characterized retention index (Kovats RI 1616 on Carbowax 20M) [4] and distinct mass spectrum, 2-Methyl-3-(methylthio)pyrazine serves as a reliable analytical standard for GC-MS and GC-Olfactometry. It is essential for identifying and quantifying sulfur-containing pyrazines in complex food aromas (e.g., coffee, cocoa, roasted peanuts), enabling quality control, flavor authenticity verification, and the study of Maillard reaction pathways .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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